1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, followed by decarboxylation and acylation with succinic anhydride . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly, one-pot synthesis techniques. These methods combine phthalic anhydride with anilines and anthranilamide in water without any catalyst, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different biological activities.
Substitution: Substitution reactions, especially involving halogens, can enhance the compound’s antimicrobial properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as selenium dioxide (SeO2) for oxidation reactions.
Reducing agents: Like sodium borohydride (NaBH4) for reduction reactions.
Substituting agents: Halogens like chlorine and bromine for substitution reactions.
Major Products
The major products formed from these reactions are various quinazolinone derivatives, each with unique biological activities .
Scientific Research Applications
1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like NOS-II and TNF-α, which are involved in inflammatory processes. It also interacts with various receptors and proteins, modulating their activity and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: Known for their antimicrobial and anti-HIV activities.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: Exhibits similar anti-inflammatory properties.
Uniqueness
1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione stands out due to its unique combination of a quinazolinone ring and a pyrrolidine-2,5-dione moiety, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-[4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-22-9-10-23(31)29(22)19-7-5-18(6-8-19)24(32)27-13-11-17(12-14-27)15-28-16-26-21-4-2-1-3-20(21)25(28)33/h1-8,16-17H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFDBVWPOUYONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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